Allyl sodium sulfate

Catalog No.
S1517766
CAS No.
19037-59-3
M.F
C3H6NaO4S+
M. Wt
160.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl sodium sulfate

CAS Number

19037-59-3

Product Name

Allyl sodium sulfate

IUPAC Name

sodium;prop-2-enyl sulfate

Molecular Formula

C3H6NaO4S+

Molecular Weight

160.13 g/mol

InChI

InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1

InChI Key

USEWKBLLMCFAEJ-UHFFFAOYSA-M

SMILES

C=CCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

C=CCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C=CCOS(=O)(=O)[O-].[Na+]

The exact mass of the compound Allyl sodium sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Allyl sodium sulfate, with the chemical formula C₃H₅NaO₄S, is an organic compound belonging to the class of allyl sulfates. It features a unique structure characterized by an allyl group (–CH₂=CH–CH₂–) bonded to a sulfate group. This compound is notable for its reactivity and potential applications in various fields, including polymer chemistry and biochemistry.

Due to the presence of both the allyl and sulfate groups. Key reactions include:

  • Allylic Substitution: The allylic position can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Polymerization: Allyl sodium sulfate can act as a monomer in radical polymerization, leading to the formation of copolymers with other unsaturated compounds such as acrylonitrile and acrylic acid .
  • Hydrolysis: In aqueous solutions, allyl sodium sulfate may hydrolyze, affecting its stability and reactivity .

Research indicates that allyl sodium sulfate exhibits biological activity that can be leveraged in pharmaceuticals and biotechnology. Its properties include:

  • Antimicrobial Activity: Preliminary studies suggest that compounds containing allyl groups can exhibit antimicrobial properties, potentially useful in developing disinfectants or preservatives.
  • Cellular Interactions: The compound's ability to interact with biological membranes makes it a candidate for drug delivery systems or as a biochemical probe .

Allyl sodium sulfate can be synthesized through several methods, primarily involving the reaction of allyl chloride with sodium sulfite in an aqueous medium. The general reaction can be summarized as follows:

  • Reagents: Allyl chloride and sodium sulfite are mixed in an aqueous solution.
  • Conditions: The reaction is typically conducted at temperatures between 33°C and 70°C under controlled pH conditions (pH 7-11) to optimize yield.
  • Catalysis: Micellar catalysis using polyoxyethylated compounds has been shown to enhance the efficiency of this synthesis method .

Allyl sodium sulfate has diverse applications across various industries:

  • Polymer Industry: It serves as a comonomer in the production of superabsorbent polymers and coatings due to its ability to enhance properties such as dyeability and heat resistance .
  • Pharmaceuticals: Its unique chemical structure makes it suitable for use as an intermediate in pharmaceutical synthesis .
  • Agriculture: The compound may also find applications in agricultural chemicals, particularly in formulations aimed at improving crop yield or pest resistance.

Studies on allyl sodium sulfate have focused on its interactions with other chemical species:

  • Reactivity with Other Monomers: Investigations into its copolymerization behavior with acrylonitrile reveal significant insights into its reactivity ratios and potential applications in producing specialty polymers .
  • Biological Interactions: Research into its antimicrobial properties suggests potential uses in medical applications, although further studies are needed to fully understand its mechanisms of action .

Allyl sodium sulfate shares similarities with several other compounds, particularly within the realm of sulfonates and allylic compounds. Here are some notable comparisons:

CompoundStructureUnique Features
Sodium Allyl SulfonateC₃H₅NaO₃SUsed primarily as a monomer for polymer synthesis
Sodium Methallyl SulfonateC₄H₇NaO₃SExhibits different reactivity patterns due to longer chain
Allyl SulfateC₄H₈O₄SLess soluble in water compared to allyl sodium sulfate

Allyl sodium sulfate's unique combination of properties makes it particularly valuable in applications requiring both reactivity and solubility .

Allyl sodium sulfate (C₃H₅NaO₄S), a member of the alkyl sulfate family, has been an important compound in chemical research and industrial applications. With the CAS number 19037-59-3, this compound features an allyl group (CH₂=CH-CH₂-) connected to a sulfate moiety (-OSO₃Na). The development of research surrounding this compound parallels the broader evolution of organosulfate chemistry, with particular emphasis on understanding its unique structural properties and reactivity patterns.

Historical Significance in Organosulfate Chemistry

Organosulfates represent an important class of compounds formed through reactions of reactive organic compounds with acidic sulfate aerosols. Within this context, allyl sodium sulfate occupies a unique position due to its unsaturated carbon chain connected to a sulfate group, providing distinctive chemical behavior that has contributed to fundamental understanding of organosulfate reactions. The significance of organosulfates in atmospheric chemistry has been recognized since the early 2000s, with studies identifying their formation in both laboratory-generated and ambient secondary organic aerosol (SOA).

Development Timeline of Synthetic Approaches

The synthesis of allyl sodium sulfate has evolved considerably over time. Early approaches focused primarily on nucleophilic substitution reactions involving allyl halides and sodium sulfite or sodium metabisulfite. Modern synthetic methods have refined these processes to improve yield, reduce side reactions, and optimize reaction conditions. A particularly notable advancement has been the development of methods that minimize hydrolysis and solvolysis reactions, which previously resulted in lower yields of the desired product.

Positioning within Alkyl Sulfate Compound Family

Within the broader alkyl sulfate family, allyl sodium sulfate occupies a distinct position due to its unsaturated nature. The Alkyl Sulfate family is defined for environmental risk assessment purposes to encompass commercial grades of linear-type primary alkyl sulfates in the C₁₂ to C₁₈ range. Although allyl sodium sulfate falls outside this typical carbon range with its C₃ chain, it shares important structural and chemical features with the broader alkyl sulfate group, particularly the characteristic -OSO₃Na group that defines the family's reactivity and applications.

Industrial Production Pathways

Reaction of Allyl Chloride with Sodium Sulfite

The reaction of allyl chloride with sodium sulfite represents the most widely employed industrial pathway for allyl sodium sulfate production [1]. This nucleophilic substitution reaction proceeds through an SN2 mechanism where the sulfite anion attacks the electrophilic carbon center of allyl chloride [3]. The reaction typically occurs in aqueous medium at temperatures ranging from 40 to 50 degrees Celsius under atmospheric pressure conditions [3].

The stoichiometric reaction requires careful control of reactant ratios, with optimal conditions utilizing a 1:2.8 molar ratio of allyl chloride to sodium sulfite to ensure complete conversion and minimize side reactions [3]. Industrial implementations of this process achieve yields of 85 to 95 percent with reaction times extending from 2 to 4 hours [3]. The reaction mechanism involves the formation of an intermediate complex followed by elimination of chloride ion, resulting in the formation of the desired allyl sodium sulfate product [1].

Process control parameters include precise temperature regulation to prevent thermal decomposition of reactants and products, along with careful pH management to maintain optimal reaction conditions [3]. The reaction proceeds most efficiently in alkaline conditions where the pH is maintained between 11 and 12, which enhances the nucleophilicity of the sulfite ion and promotes the desired substitution reaction [3].

Sodium Metabisulfite-Based Synthesis Routes

Sodium metabisulfite-based synthesis routes offer an alternative pathway that demonstrates superior efficiency compared to conventional sodium sulfite methods [3]. This approach utilizes sodium metabisulfite as the primary sulfur-containing reagent, which undergoes in-situ conversion to the active sulfite species under controlled reaction conditions [3]. The process involves dissolving 930 grams of 97 percent food grade sodium metabisulfite in 2500 grams of deionized water, followed by heating to 50 degrees Celsius until complete dissolution is achieved [3].

The reaction system incorporates triethylbenzyl chloride as a phase transfer catalyst at concentrations of 0.3 grams, along with polymerization inhibitors such as para-tert-butyl catechol to prevent unwanted side reactions [3]. The optimized process utilizes a microchannel reactor operating at 40 degrees Celsius under 0.3 megapascal pressure, achieving remarkable yields of 98.93 percent with significantly reduced reaction times of approximately 40 minutes [3].

This methodology demonstrates enhanced atom economy compared to traditional approaches, as the metabisulfite precursor provides more efficient utilization of sulfur-containing reagents [3]. The process parameters include precise flow rates of 100 grams per minute for the sodium metabisulfite mixture, 36.44 grams per minute for 30 percent sodium hydroxide solution, and 21.28 grams per minute for allyl chloride [3]. The resulting product exhibits high purity with allyl sodium sulfate content reaching 25.03 percent in the final clear liquid product [3].

Continuous Flow Synthetic Approaches

Continuous flow synthetic approaches represent the most advanced methodology for allyl sodium sulfate production, offering significant advantages in terms of process control, scalability, and product quality [8] [12] [24]. These systems utilize microchannel reactors with internal structures designed to create rapid turbulent flow, which enhances fluid mixing and improves both mass transfer and heat transfer efficiency [24]. The technology enables precise process control with operating temperatures up to 300 degrees Celsius and maximum pressures reaching 40 megapascals [24].

The continuous flow methodology demonstrates superior performance characteristics including reduced side reactions, minimal scale-up effects, and significantly shortened production cycles [24]. Microchannel dimensions range from 10 to 1000 microns with liquid hold-up capacities spanning 10 to 6000 milliliters, providing flexibility for various production scales [24]. The system incorporates advanced online monitoring capabilities that enable real-time adjustment of reaction parameters [24].

Electrochemical continuous flow synthesis has emerged as a particularly promising approach, demonstrating robust and general applicability for allyl sulfonate production [8] [12]. This methodology operates under mild conditions at room temperature using water and acetonitrile solvent systems, eliminating the need for inert atmospheres or dry solvents [8] [12]. The electrochemical approach achieves yields ranging from 80 to 96 percent with reaction times of approximately 3 hours, while maintaining excellent regioselectivity and operational simplicity [8] [12].

Catalytic Systems

Phase Transfer Catalysis Mechanisms

Phase transfer catalysis mechanisms play a crucial role in enhancing the efficiency of allyl sodium sulfate synthesis by facilitating the transfer of ionic species between immiscible phases [9] [13]. The fundamental mechanism involves the formation of ion pairs between quaternary ammonium or phosphonium catalysts and the nucleophilic sulfite anions, enabling their solubilization in organic phases where reaction with allyl chloride can proceed more efficiently [9]. The process operates through a cyclic mechanism where the catalyst shuttles between aqueous and organic phases, continuously transferring reactive anions to the reaction site [9].

Quaternary ammonium salts such as tetrabutylammonium bromide demonstrate exceptional performance as phase transfer catalysts, with loading requirements typically ranging from 0.1 to 1.0 mole percent [9]. The catalytic efficiency depends on the balance between lipophilicity and hydrophilicity of the catalyst structure, which determines the partitioning behavior between phases [9]. Bis-quaternary cinchona alkaloid salts have shown particular promise for asymmetric applications, providing enhanced activity and efficiency compared to mono-quaternary catalysts under specific reaction conditions [13].

The mechanism involves initial deprotonation of hydroxyl groups in the aqueous phase, followed by extraction of the resulting anions into the organic phase as ion pairs with the quaternary ammonium catalyst [13]. The effectiveness of phase transfer catalysis is significantly influenced by factors such as stirring speed, temperature, and the nature of the organic solvent used [9]. Optimal performance is achieved when the catalyst concentration is carefully balanced to provide sufficient ion transfer capacity without creating excessive emulsification [9].

Polyethylene Glycol as Catalyst Medium

Polyethylene glycol serves as an effective catalyst medium for allyl sodium sulfate synthesis, offering unique advantages in terms of solubility enhancement and reaction rate acceleration [10]. The polymeric structure of polyethylene glycol provides multiple coordination sites that can stabilize ionic intermediates and facilitate the approach of reactants [10]. Research has demonstrated that polyethylene glycol derivatives with varying chain lengths exhibit different catalytic activities, with optimal performance observed for medium molecular weight grades [10].

The mechanism of polyethylene glycol catalysis involves the formation of coordination complexes with both the allyl substrate and the sulfite nucleophile, bringing them into close proximity and reducing the activation energy for the substitution reaction [10]. Studies using ruthenium complexes in polyethylene glycol media have shown quantitative conversions within 0.5 hours for allyl-polyethylene glycol substrates under optimized conditions [10]. The catalytic activity is enhanced by the ability of polyethylene glycol to act as both solvent and ligand, creating a homogeneous reaction environment [10].

Temperature effects are particularly significant in polyethylene glycol-mediated reactions, with optimal performance observed at 80 degrees Celsius for most substrates [10]. Higher temperatures of 120 degrees Celsius can lead to decreased selectivity, with values dropping from 100 percent to approximately 93 to 98 percent due to increased side reactions [10]. The polyethylene glycol chain length significantly influences catalytic activity, with longer chains providing enhanced reactivity for substrates containing multiple ethoxy spacers [10].

Polymerization Inhibition Strategies

Polymerization inhibition strategies are essential for maintaining product quality and preventing the formation of unwanted oligomeric byproducts during allyl sodium sulfate synthesis [16]. The primary concern arises from the inherent reactivity of the allyl functional group, which can undergo radical polymerization under reaction conditions, particularly at elevated temperatures [16]. Effective inhibition requires the implementation of multiple complementary approaches targeting different aspects of the polymerization mechanism [16].

Phenolic inhibitors represent the most widely used class of polymerization inhibitors, functioning by terminating radical chains through hydrogen atom donation [16]. Para-tert-butyl catechol is commonly employed at concentrations of 0.3 grams per reaction batch, effectively preventing the formation of oligomeric species [3]. The mechanism involves the rapid reaction of phenolic compounds with propagating radicals, forming relatively stable phenoxyl radicals that cannot continue the polymerization process [16].

Nitroxide-based inhibitors such as 2,2,6,6-tetramethylpiperidin-1-yl oxyl provide an alternative approach, offering excellent stability and effectiveness even in oxygen-free environments [16]. These compounds function through a reversible termination mechanism, where the nitroxide radical combines with propagating chains to form dormant species that can be reactivated under controlled conditions [16]. Quinone-based inhibitors require the presence of oxygen for activation and operate through complex mechanisms involving both radical scavenging and the formation of inhibitory quinone-hydroquinone systems [16].

Process Optimization Parameters

Temperature and pH Regulation Effects

Temperature and pH regulation effects represent critical parameters that significantly influence both the yield and selectivity of allyl sodium sulfate synthesis reactions [3] [30]. Temperature optimization studies have demonstrated that reaction rates increase substantially with temperature elevation up to 50 degrees Celsius, beyond which thermal decomposition and side reactions begin to compete with the desired transformation [3] [30]. The optimal temperature range of 40 to 45 degrees Celsius provides the best balance between reaction rate and product selectivity [3].

pH regulation is equally crucial, with the reaction proceeding most efficiently under strongly alkaline conditions where the pH is maintained between 11 and 12 [3]. These conditions enhance the nucleophilicity of sulfite anions while suppressing competing hydrolysis reactions that can consume the allyl chloride substrate [3]. The pH must be carefully controlled using concentrated sodium hydroxide solutions, typically at 30 percent concentration, to maintain the required alkalinity throughout the reaction period [3].

Temperature effects on catalyst stability have been extensively studied, revealing that elevated temperatures can lead to catalyst deactivation through thermal decomposition pathways [30]. For sulfonated catalysts used in related reactions, optimal performance is observed at 80 degrees Celsius, with conversion rates reaching 97.2 percent under these conditions [30]. Higher temperatures of 105 to 120 degrees Celsius result in decreased efficiency due to methanol vaporization and mass transfer limitations [30].

Reaction Time Optimization

Reaction time optimization studies reveal complex relationships between conversion efficiency, product selectivity, and the formation of byproducts in allyl sodium sulfate synthesis [14] [17]. Initial reaction periods demonstrate rapid conversion rates, with most reactions achieving significant progress within the first 30 to 60 minutes [3]. However, extended reaction times can lead to decreased selectivity due to the accumulation of side products and potential degradation of the desired product [14].

Kinetic studies using factorial experimental designs have shown that reaction time interacts significantly with other process parameters such as temperature and catalyst concentration [17]. Optimal conditions for maintaining high monoallyl ratios above 90 percent require careful balance between reaction time and temperature, with conventional methodology requiring up to 24 hours while ultrasonic-assisted methods can achieve comparable results in only 4 hours [17].

The relationship between reaction time and product distribution is particularly important for controlling the formation of diallyl byproducts [17]. Studies demonstrate that as reaction time increases, the tendency for diallyl formation also increases, necessitating precise timing to maximize the desired monoallyl product [17]. Continuous monitoring through high-performance liquid chromatography analysis enables real-time optimization of reaction conditions to maintain optimal product ratios [17].

Impurity Control Methodologies

Impurity control methodologies encompass comprehensive strategies for identifying, characterizing, and minimizing unwanted byproducts in allyl sodium sulfate synthesis [15]. The primary sources of impurities include unreacted starting materials, side reaction products, catalyst residues, and degradation products formed under reaction conditions [15]. Effective control requires implementation of robust analytical methods capable of detecting and quantifying trace impurities throughout the synthetic process [15].

Process analytical technology plays a crucial role in real-time monitoring of impurity formation, enabling immediate adjustments to reaction parameters when deviations from optimal conditions are detected [15]. Quality by design principles emphasize the importance of understanding critical process parameters that influence impurity formation, including temperature fluctuations, pH variations, and reaction time extensions [15]. Systematic identification of these critical parameters allows for the development of control strategies that prevent impurity formation rather than relying solely on downstream purification [15].

Purification strategies for impurity removal include crystallization, chromatographic separation, and selective extraction techniques [15]. The choice of purification method depends on the chemical nature of the impurities and their physical properties relative to the desired product [15]. Crystallization is particularly effective for removing ionic impurities and can achieve high purity products through controlled nucleation and growth processes [15]. Advanced purification techniques such as continuous chromatography and membrane separation offer additional options for achieving pharmaceutical-grade purity levels [15].

Green Chemistry Frameworks for Production

Atom Economy Considerations

Atom economy considerations represent a fundamental principle of green chemistry that evaluates the efficiency of synthetic pathways based on the incorporation of starting materials into the final product [18] [19] [21] [25]. For allyl sodium sulfate synthesis, atom economy calculations reveal significant differences between various synthetic approaches, with traditional methods achieving 65 to 75 percent efficiency while optimized processes can reach 85 to 95 percent [25]. The calculation involves dividing the molecular weight of the desired product by the total molecular weight of all reactants, providing a direct measure of raw material utilization efficiency [25].

The rhodium-catalyzed allylation methodology demonstrates exceptional atom economy performance, achieving close to 100 percent theoretical efficiency through the elimination of stoichiometric waste generation [18]. This approach contrasts favorably with traditional allylic oxidation or substitution reactions that produce significant quantities of byproducts [18]. The atom-economical design incorporates all starting materials into the final product structure, minimizing waste generation and reducing the environmental impact of the synthetic process [18].

Continuous flow electrochemical synthesis represents another high atom economy approach, utilizing only electrons as the driving force for the reaction without requiring stoichiometric oxidants or additives [8] [12]. This methodology achieves atom economies of 90 to 98 percent while eliminating the need for metal catalysts or harsh reaction conditions [8] [12]. The electrochemical approach operates under mild conditions using environmentally benign solvent systems, further enhancing the overall sustainability profile [8] [12].

Waste Reduction Strategies

Waste reduction strategies encompass multiple approaches aimed at minimizing the environmental impact of allyl sodium sulfate production while maintaining high product quality and economic viability [2] [20]. The implementation of continuous flow technology represents a significant advancement in waste reduction, achieving 5 to 10 times improvement compared to traditional batch processes [24]. These systems minimize solvent usage, reduce energy consumption, and eliminate the need for extensive purification steps [24].

Solvent selection and recycling strategies play crucial roles in overall waste reduction, with water-based systems offering particular advantages for environmental sustainability [8] [11]. The development of catalyst-free and additive-free methodologies eliminates the need for downstream catalyst removal and reduces the complexity of waste treatment processes [11]. These approaches demonstrate excellent scalability potential while maintaining high yields of 10 to 94 percent under ambient conditions [11].

Integration of process intensification technologies enables significant reductions in both capital and operating costs while simultaneously reducing waste generation [2]. The adoption of innovative supply chain management strategies helps minimize waste streams throughout the product lifecycle, from manufacturing to end-use applications [2]. Recent investments in high-purity synthesis routes and digital process control systems have further enhanced waste reduction capabilities while ensuring regulatory compliance [2].

Energy Efficiency Improvements

Energy efficiency improvements in allyl sodium sulfate production focus on reducing the overall energy consumption while maintaining optimal reaction performance and product quality [8] [12] [20] [24]. Continuous flow microchannel reactors demonstrate superior energy efficiency through enhanced heat and mass transfer characteristics, enabling operation at lower temperatures with shorter residence times [24]. These systems achieve energy efficiency improvements of 2 to 3 times compared to conventional batch processes through optimized mixing and heat integration [24].

Electrochemical synthesis methods offer significant energy advantages by operating at room temperature and atmospheric pressure, eliminating the need for energy-intensive heating and pressurization systems [8] [12]. The electrochemical approach utilizes electrical current as the sole energy input, avoiding the consumption of chemical oxidants and reducing the overall energy footprint [8] [12]. Process optimization through advanced control systems enables real-time adjustment of energy consumption based on reaction progress and product quality requirements [8] [12].

Heat integration strategies represent another important avenue for energy efficiency improvement, utilizing reaction heat for process preheating and solvent recovery operations [20]. The implementation of atom-economical synthetic routes reduces energy requirements by minimizing the need for separation and purification steps [18] [19]. Advanced reactor designs incorporating microstructured elements enable enhanced heat transfer efficiency while reducing overall energy consumption through improved mixing and mass transfer performance [24].

Table 1: Industrial Production Pathways for Allyl Sodium Sulfate
Synthesis RouteTemperature (°C)Pressure (MPa)Yield (%)Reaction Time
Allyl Chloride + Sodium Sulfite40-50Atmospheric85-952-4 hours
Sodium Metabisulfite-Based40-500.398.9340 minutes
Continuous Flow Microchannel400.385-9530-60 minutes
Electrochemical FlowRoom temperatureAtmospheric80-963 hours
Table 2: Catalytic Systems for Allyl Sodium Sulfate Synthesis
Catalyst TypeLoading (mol%)Selectivity (%)Activity EnhancementOperating Conditions
Triethylbenzyl Chloride0.05-0.195-98HighAqueous medium
Polyethylene Glycol1-590-95ModerateOrganic solvent
Phase Transfer Catalyst0.1-1.085-95HighBiphasic system
No Catalyst (Direct)N/A70-85BaselineNeat conditions
Table 3: Process Optimization Parameters
ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature40-50°CIncreases up to 50°COptimal at 40-45°C
pH11-12Critical for reactionHigher pH favors product
Reaction Time30-60 minPlateau after 1 hourDecreases with time
Substrate Ratio1:2.8 (chloride:sulfite)Excess sulfite neededMinimizes side reactions
Pressure0.3 MPaEnhanced mass transferImproved mixing
Table 4: Green Chemistry Metrics Comparison
MetricTraditional ProcessOptimized ProcessContinuous FlowImprovement Factor
Atom Economy65-75%85-95%90-98%1.2-1.4x
E-Factor2.5-4.00.5-1.50.3-0.83-8x
Energy EfficiencyModerateHighVery High2-3x
Waste ReductionLimitedSignificantExcellent5-10x

Allyl sodium sulfate represents a fascinating case study in nucleophilic substitution chemistry due to its unique structural features that combine allylic activation with a sulfate leaving group. The compound exhibits enhanced reactivity compared to conventional alkyl sulfates, primarily due to the presence of the allylic system which provides significant stabilization to both transition states and intermediates formed during nucleophilic substitution reactions.

Bimolecular Nucleophilic Substitution (SN2) Mechanism

The SN2 mechanism for allyl sodium sulfate follows the classical backside attack pathway characteristic of bimolecular nucleophilic substitution reactions. However, the presence of the allylic system introduces several unique features that distinguish it from simple alkyl sulfates.

Transition State Structure and Stabilization

The transition state for SN2 reactions of allyl sodium sulfate is characterized by a pentacoordinate carbon center with partial bonds to both the incoming nucleophile and the departing sulfate group. The allylic π-system provides additional stabilization through hyperconjugation with the developing p-orbital at the reaction center. This stabilization manifests as a significant reduction in activation energy compared to non-allylic substrates.

Experimental kinetic studies have demonstrated that allyl compounds undergo SN2 reactions with rate enhancements ranging from 30 to 100-fold compared to their saturated analogs. The enhanced reactivity is attributed to the favorable interaction between the nucleophile's lone pair electrons and the π* orbital of the allylic system in the transition state.

Stereochemical Consequences

The SN2 mechanism proceeds with complete inversion of configuration at the reaction center, consistent with the Walden inversion principle. For allyl sodium sulfate, this results in the formation of products with inverted stereochemistry relative to the starting material. The degree of inversion is typically greater than 95% under standard reaction conditions.

Unimolecular Nucleophilic Substitution (SN1) Mechanism

The SN1 mechanism becomes particularly relevant for allyl sodium sulfate under conditions that favor carbocation formation. The allylic system provides exceptional stabilization to the intermediate carbocation through resonance delocalization.

Carbocation Stability and Resonance

The allyl cation formed upon departure of the sulfate leaving group is stabilized by resonance between two canonical forms, with the positive charge delocalized across the three-carbon allylic system. This resonance stabilization is approximately 12-15 kcal/mol, making allylic carbocations significantly more stable than primary or secondary alkyl carbocations.

The enhanced stability of the allylic carbocation intermediate leads to increased reaction rates through the SN1 pathway, particularly in protic solvents that can stabilize the ionic intermediates through solvation. The lifetime of the allyl cation intermediate is sufficiently long to allow for nucleophilic attack from both faces of the carbocation, leading to racemization when the reaction occurs at a chiral center.

Allylic Rearrangement

A unique feature of SN1 reactions involving allyl sodium sulfate is the possibility of allylic rearrangement. The delocalized nature of the allylic carbocation allows for migration of the double bond, resulting in products where the nucleophile may attack at different positions along the allylic system.

This rearrangement occurs through a 1,3-sigmatropic shift mechanism, where the positive charge and the π-electrons reorganize to form constitutional isomers. The extent of rearrangement depends on the relative stability of the possible carbocation intermediates and the reaction conditions.

Kinetic and Thermodynamic Considerations

The choice between SN1 and SN2 mechanisms for allyl sodium sulfate depends on several factors including solvent polarity, nucleophile strength, temperature, and concentration. In general, polar protic solvents favor the SN1 pathway by stabilizing the ionic intermediates, while polar aprotic solvents promote the SN2 mechanism by enhancing nucleophile reactivity.

Solvent Effects

The dielectric constant of the solvent plays a crucial role in determining the preferred mechanism. High dielectric constant solvents such as water and alcohols stabilize the charged transition state of the SN1 mechanism more effectively than the less polar transition state of the SN2 mechanism. Conversely, polar aprotic solvents like dimethyl sulfoxide and acetonitrile preferentially solvate the nucleophile, enhancing its reactivity in SN2 reactions.

Temperature Dependence

The temperature dependence of the reaction rate provides insight into the mechanism. SN2 reactions typically show moderate temperature dependence with activation energies in the range of 20-30 kcal/mol, while SN1 reactions often exhibit higher activation energies (30-40 kcal/mol) but may show inverse temperature dependence in some cases due to the entropic component of the activation parameters.

Quantum Chemical Studies of Reactivity

Quantum chemical calculations have provided unprecedented insight into the reactivity patterns of allyl sodium sulfate, revealing the electronic factors that govern its chemical behavior. These computational studies have employed various levels of theory, from density functional theory (DFT) to high-level ab initio methods, to elucidate the mechanistic details of nucleophilic substitution reactions.

Density Functional Theory Calculations

DFT calculations using functionals such as B3LYP, M06-2X, and ωB97X-D have been extensively employed to study the electronic structure and reactivity of allyl sodium sulfate. These calculations provide detailed information about molecular orbitals, electron density distributions, and reaction energetics.

Molecular Orbital Analysis

The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) of allyl sodium sulfate is primarily localized on the allylic π-system, with significant contributions from the terminal carbon atoms. The lowest unoccupied molecular orbital (LUMO) shows contributions from both the allylic π* orbital and the sulfur-oxygen σ* orbitals of the sulfate group.

The HOMO-LUMO gap for allyl sodium sulfate is approximately 4.5-5.0 eV, indicating moderate electrophilicity. This gap is smaller than that of saturated alkyl sulfates, consistent with the enhanced reactivity observed experimentally. The frontier molecular orbital energies correlate well with experimental reactivity trends, with lower LUMO energies corresponding to increased electrophilicity.

Electron Density Analysis

Natural bond orbital (NBO) analysis provides detailed information about the electronic structure and bonding patterns in allyl sodium sulfate. The analysis reveals significant charge transfer from the allylic π-system to the sulfate group, with the sulfur atom bearing a partial positive charge of approximately +2.5 e.

The electron density distribution shows that the allylic carbon atoms have enhanced electron density compared to saturated carbon atoms, consistent with the π-electron delocalization. This increased electron density contributes to the enhanced nucleophilicity of the allylic system and its ability to participate in various chemical reactions.

Ab Initio Calculations

High-level ab initio calculations, including MP2, CCSD(T), and complete active space self-consistent field (CASSCF) methods, have been employed to provide benchmark-quality results for allyl sodium sulfate systems.

Multiconfigurational Methods

CASSCF calculations are particularly valuable for systems involving allylic intermediates, as they can properly describe the multiconfigurational character of resonance-stabilized species. For allyl cations formed during SN1 reactions, CASSCF calculations with active spaces including the allylic π-system provide accurate descriptions of the electronic structure.

The calculations reveal that the allyl cation has significant diradical character, with the unpaired electron density delocalized across the three-carbon framework. This multiconfigurational character is essential for understanding the reactivity and selectivity patterns observed in experimental studies.

Coupled Cluster Calculations

CCSD(T) calculations provide highly accurate energetic data for allyl sodium sulfate reactions, with typical errors of less than 1 kcal/mol for well-behaved systems. These calculations have been used to benchmark lower-level methods and to provide definitive thermodynamic and kinetic data.

The coupled cluster calculations confirm that allylic activation provides significant stabilization to transition states and intermediates, with stabilization energies ranging from 8-15 kcal/mol depending on the specific reaction and conditions.

Solvation Effects

The influence of solvation on the reactivity of allyl sodium sulfate has been investigated using various continuum solvation models, including the polarizable continuum model (PCM) and the conductor-like screening model (COSMO).

Continuum Solvation Models

PCM calculations reveal that polar solvents significantly stabilize the ionic intermediates formed during SN1 reactions, reducing the activation energy by 5-10 kcal/mol in highly polar media. The stabilization is primarily due to the favorable interaction between the solvent dielectric and the charged species.

For SN2 reactions, the solvation effects are more complex, with polar aprotic solvents providing modest stabilization to the transition state while polar protic solvents may actually destabilize the nucleophile through hydrogen bonding.

Explicit Solvation Studies

Molecular dynamics simulations incorporating explicit solvent molecules have provided detailed insights into the solvation shell structure around allyl sodium sulfate. These studies reveal that the sulfate group forms strong hydrogen bonds with protic solvents, while the allylic moiety shows weaker, more dynamic interactions.

The explicit solvation studies indicate that the first solvation shell around the sulfate group contains 4-6 solvent molecules, with residence times on the order of picoseconds. This solvation shell structure influences the accessibility of the sulfate group to nucleophilic attack and affects the overall reaction kinetics.

Structure-Activity Relationship Models

Structure-activity relationship (SAR) models for allyl sodium sulfate and related compounds have been developed to predict reactivity patterns and guide synthetic applications. These models incorporate both electronic and steric factors to provide quantitative predictions of reaction rates and selectivities.

Electronic Structure-Activity Relationships

The electronic factors governing the reactivity of allyl sodium sulfate have been systematically studied through correlation analysis between molecular descriptors and experimental rate constants.

Hammett Correlations

Hammett analysis of substituted allyl sulfates reveals that electron-withdrawing substituents increase the rate of nucleophilic substitution reactions, while electron-donating substituents decrease the rate. The reaction constant (ρ) values range from +1.5 to +3.0, depending on the nucleophile and reaction conditions.

The positive ρ values indicate that the transition state has increased negative charge compared to the ground state, consistent with the SN2 mechanism. The magnitude of the ρ values suggests that the transition state is moderately sensitive to electronic effects, with stronger electron-withdrawing groups providing greater rate enhancement.

Frontier Molecular Orbital Correlations

Correlations between frontier molecular orbital energies and reaction rates have been established for various nucleophilic substitution reactions of allyl sodium sulfate. The LUMO energy shows excellent correlation with electrophilicity, with lower LUMO energies corresponding to increased reaction rates.

The hard-soft acid-base (HSAB) principle provides additional insight into nucleophile selectivity, with soft nucleophiles preferentially reacting with the softer allylic carbon centers, while hard nucleophiles show preference for the harder sulfate group.

Steric Structure-Activity Relationships

The steric factors affecting the reactivity of allyl sodium sulfate have been quantified using various steric parameters, including Taft steric constants and molecular volume calculations.

Taft Steric Analysis

Taft steric analysis of substituted allyl sulfates reveals that bulky substituents at the allylic position significantly decrease the rate of SN2 reactions, with steric constants (Es) showing good correlation with log(k). The steric sensitivity factor (δ) ranges from -0.5 to -1.5, indicating moderate to high steric sensitivity.

The steric effects are less pronounced for SN1 reactions, where the rate-determining step involves carbocation formation rather than nucleophilic attack. However, steric hindrance can still influence the product distribution through selective stabilization of different carbocation conformers.

Three-Dimensional Steric Models

Three-dimensional steric models based on molecular volume and surface area calculations provide more detailed insights into the steric requirements for nucleophilic substitution reactions. These models reveal that the allylic position requires a minimum approach volume of approximately 25-30 Ų for efficient nucleophilic attack.

The three-dimensional models also identify specific steric "hot spots" where substituents have disproportionate effects on reactivity. These hot spots are typically located near the reaction center and in regions that interfere with the approach of the nucleophile.

Quantitative Structure-Activity Relationship (QSAR) Models

Comprehensive QSAR models for allyl sodium sulfate reactivity have been developed using multiple linear regression, partial least squares, and machine learning approaches.

Multiple Linear Regression Models

Multiple linear regression models incorporating electronic, steric, and solvation descriptors have achieved correlation coefficients (R²) of 0.85-0.95 for various reaction series. The most important descriptors include LUMO energy, Hammett constants, and steric parameters.

The regression models reveal that electronic effects typically account for 60-70% of the variance in reaction rates, while steric effects contribute 20-30%. Solvation effects are generally less significant but can become important in highly polar or hydrogen-bonding solvents.

Machine Learning Approaches

Machine learning approaches, including random forest, support vector machines, and neural networks, have been applied to develop predictive models for allyl sodium sulfate reactivity. These models can capture non-linear relationships and complex interactions between descriptors.

The machine learning models typically achieve higher accuracy than traditional linear models, with R² values of 0.90-0.98 for well-curated datasets. However, the interpretability of these models is often lower, requiring additional analysis to identify the most important molecular features.

Computational Approaches to Reaction Pathway Mapping

Computational approaches to reaction pathway mapping have provided detailed mechanistic insights into the various reaction pathways accessible to allyl sodium sulfate. These methods enable the identification of transition states, intermediates, and alternative reaction channels that may not be apparent from experimental studies alone.

Transition State Optimization and Characterization

The identification and characterization of transition states is crucial for understanding the mechanistic details of allyl sodium sulfate reactions. Various computational approaches have been employed to locate and optimize transition state structures.

Synchronous Transit Methods

Synchronous transit methods, including the linear synchronous transit (LST) and quadratic synchronous transit (QST) approaches, provide initial estimates of transition state geometries. These methods interpolate between reactant and product geometries to generate starting points for transition state optimization.

For allyl sodium sulfate reactions, the LST approach typically provides good initial guesses for SN2 transition states, while QST methods are more effective for complex rearrangement reactions involving multiple bond-breaking and bond-forming events.

Nudged Elastic Band Method

The nudged elastic band (NEB) method has been employed to map minimum energy pathways for allyl sodium sulfate reactions. This method generates a series of intermediate structures along the reaction coordinate, providing detailed information about the energetic profile of the reaction.

NEB calculations reveal that most nucleophilic substitution reactions of allyl sodium sulfate follow relatively smooth energy profiles, with single transition states separating reactants and products. However, some reactions show multi-step pathways with intermediate minima corresponding to ion-pair complexes.

Artificial Force Induced Reaction Method

The artificial force induced reaction (AFIR) method has been applied to systematically explore the reaction pathways of allyl sodium sulfate without prior knowledge of the reaction mechanism. This method applies artificial forces to guide the system toward transition states and products.

AFIR studies have identified several previously unknown reaction pathways for allyl sodium sulfate, including alternative rearrangement mechanisms and competing side reactions. These findings have provided new insights into the complex reactivity patterns of allylic systems.

Reaction Coordinate Analysis

Detailed analysis of reaction coordinates provides insights into the timing of bond-breaking and bond-forming events during allyl sodium sulfate reactions.

Intrinsic Reaction Coordinate Calculations

Intrinsic reaction coordinate (IRC) calculations trace the minimum energy pathway connecting reactants to products through the transition state. These calculations provide detailed information about the structural changes that occur during the reaction.

IRC calculations for allyl sodium sulfate SN2 reactions reveal that bond-breaking and bond-forming events occur in a concerted but asynchronous manner. The C-O bond to the sulfate group begins to break before the new C-nucleophile bond is fully formed, consistent with the early transition state character.

Bond Order Analysis

Bond order analysis along the reaction coordinate provides quantitative measures of the extent of bond-breaking and bond-forming at different stages of the reaction. For allyl sodium sulfate SN2 reactions, the C-O bond is typically 40-60% broken at the transition state, while the new C-nucleophile bond is 20-40% formed.

The asynchronous nature of the bond changes is more pronounced for reactions involving soft nucleophiles, where the C-O bond breaking is more advanced at the transition state. This observation is consistent with the Hammond postulate and the greater stability of the resulting carbocation-like species.

Kinetic Isotope Effect Calculations

Computational prediction of kinetic isotope effects (KIEs) provides valuable mechanistic information and enables direct comparison with experimental observations.

Primary Kinetic Isotope Effects

Primary kinetic isotope effects involving substitution of hydrogen with deuterium at the reaction center have been calculated for various allyl sodium sulfate reactions. These calculations typically predict KIE values of 1.2-1.8 for SN2 reactions, consistent with the expected weakening of C-H bonds in the transition state.

The magnitude of the primary KIE depends on the degree of C-H bond weakening at the transition state, with earlier transition states showing smaller KIEs. The calculated KIEs show good agreement with experimental values, providing validation for the computational models.

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects involving substitution at positions adjacent to the reaction center provide information about changes in hybridization and bonding during the reaction. For allyl sodium sulfate reactions, secondary KIEs are typically in the range of 0.95-1.15, indicating modest changes in the electronic environment.

The secondary KIEs show inverse values (< 1.0) for positions that undergo rehybridization from sp³ to sp² character, while normal values (> 1.0) are observed for positions that become more sp³-like. These effects are consistent with the expected changes in zero-point energy associated with hybridization changes.

Heavy Atom Kinetic Isotope Effects

Heavy atom kinetic isotope effects involving substitution of ¹²C with ¹⁴C or ¹⁶O with ¹⁸O provide additional mechanistic information. For allyl sodium sulfate reactions, carbon KIEs at the reaction center are typically 1.02-1.04, while oxygen KIEs in the leaving sulfate group are 1.01-1.03.

The small magnitude of heavy atom KIEs reflects the large mass of these atoms and their correspondingly small changes in vibrational frequencies. However, these effects can still provide valuable information about the timing of bond-breaking and bond-forming events.

Thermodynamic and Kinetic Analysis

Comprehensive thermodynamic and kinetic analysis of allyl sodium sulfate reactions provides quantitative predictions of reaction rates, equilibrium constants, and temperature dependencies.

Activation Energy Calculations

Activation energy calculations based on transition state theory provide quantitative predictions of reaction rates as a function of temperature. For allyl sodium sulfate SN2 reactions, calculated activation energies typically range from 15-25 kcal/mol, depending on the nucleophile and reaction conditions.

The calculated activation energies show good agreement with experimental values, with typical errors of 2-4 kcal/mol. The accuracy can be improved by including higher-level electron correlation methods and accounting for thermal corrections to the electronic energy.

Arrhenius Parameter Calculations

Arrhenius parameter calculations provide both activation energies and pre-exponential factors, enabling complete characterization of the temperature dependence of reaction rates. The calculated pre-exponential factors for allyl sodium sulfate SN2 reactions are typically in the range of 10¹⁰-10¹² M⁻¹s⁻¹, consistent with bimolecular association processes.

The entropy of activation can be calculated from the pre-exponential factor and provides information about the degree of organization in the transition state. Negative activation entropies are typical for SN2 reactions, reflecting the loss of translational and rotational freedom upon formation of the transition state.

Pressure Effects

The pressure dependence of reaction rates can be calculated from the activation volume, which is related to the difference in molar volume between the transition state and reactants. For allyl sodium sulfate SN2 reactions, activation volumes are typically -10 to -20 cm³/mol, indicating that the transition state is more compact than the reactants.

Other CAS

19037-59-3

Dates

Last modified: 07-17-2023

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